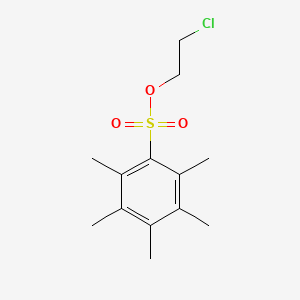
2-Chloroethyl 2,3,4,5,6-pentamethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene is an organic compound characterized by its aromatic benzene ring substituted with five methyl groups and a 2-chloroethoxysulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4,5,6-pentamethyl-benzene.
Chlorination: The benzene ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chloro group.
Sulfonylation: The chlorinated intermediate undergoes sulfonylation with a sulfonyl chloride reagent to introduce the sulfonyl group.
Etherification: The final step involves the etherification of the sulfonylated intermediate with 2-chloroethanol to form the desired compound.
Industrial Production Methods
Industrial production of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of 2,3,4,5,6-pentamethyl-benzene using industrial chlorinating agents.
Continuous Sulfonylation: Continuous sulfonylation in reactors designed for high throughput.
Automated Etherification: Automated etherification processes to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic benzene ring.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene involves:
Electrophilic Attack: The aromatic ring can undergo electrophilic attack due to the electron-donating effect of the methyl groups.
Nucleophilic Substitution: The chloro group can be displaced by nucleophiles, leading to various substitution products.
Sulfonyl Group Reactions: The sulfonyl group can participate in oxidation and reduction reactions, affecting the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethoxysulfonyl)-benzene: Lacks the additional methyl groups, resulting in different reactivity and properties.
2,3,4,5,6-Pentamethyl-benzene: Lacks the chloroethoxysulfonyl group, leading to different chemical behavior.
1-(2-Chloroethoxy)-2,3,4,5,6-pentamethyl-benzene: Similar structure but lacks the sulfonyl group, affecting its reactivity.
Uniqueness
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene is unique due to the combination of the chloroethoxysulfonyl group and the pentamethyl-substituted benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
85650-09-5 |
|---|---|
Molecular Formula |
C13H19ClO3S |
Molecular Weight |
290.81 g/mol |
IUPAC Name |
2-chloroethyl 2,3,4,5,6-pentamethylbenzenesulfonate |
InChI |
InChI=1S/C13H19ClO3S/c1-8-9(2)11(4)13(12(5)10(8)3)18(15,16)17-7-6-14/h6-7H2,1-5H3 |
InChI Key |
NNBWRDBDAWVRHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OCCCl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















